![molecular formula C17H17N5O3S B2865429 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034519-60-1](/img/structure/B2865429.png)
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidin-4(3H)-one core, a piperidin-4-yl group, and a pyridin-3-ylsulfonyl moiety. Its intricate molecular architecture makes it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) , suggesting that these cells could be a potential target.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen , which is a key component in the fibrotic process. This suggests that the compound might interact with its targets to inhibit collagen expression, thereby exerting its anti-fibrotic effects.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in fibrosis. In particular, it may influence the pathway involving collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the synthesis of collagen, and its inhibition can lead to reduced collagen expression .
Result of Action
The compound has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could have potential anti-fibrotic effects.
Preparation Methods
The synthesis of 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperidin-4-yl group: This step often involves the use of piperidine derivatives and suitable coupling reagents.
Attachment of the pyridin-3-ylsulfonyl moiety: This is typically done through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a thieno ring fused to the pyrimidine core and are investigated for their potential therapeutic effects.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring attached to the pyrimidine core and are explored for their anti-fibrotic and other biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-15-4-2-8-19-16(15)20-12-22(17)13-5-9-21(10-6-13)26(24,25)14-3-1-7-18-11-14/h1-4,7-8,11-13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANGCKVKBAJCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
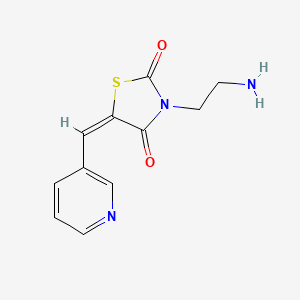


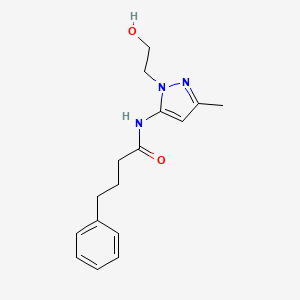
![N-(3,5-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2865352.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide](/img/structure/B2865353.png)

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)
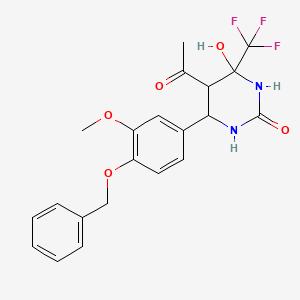
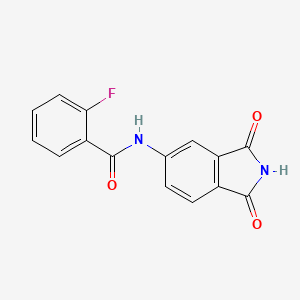
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride](/img/structure/B2865361.png)
![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)
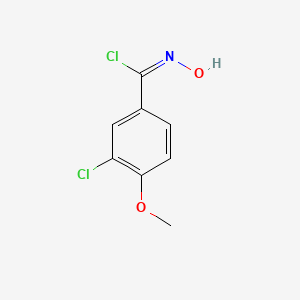
![N-(4-{[4-(4-acetamidobenzenesulfonyl)-1,4-diazepan-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2865369.png)
